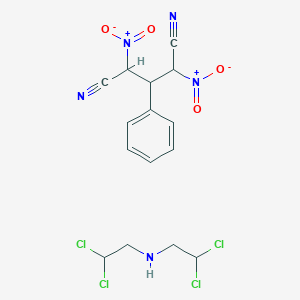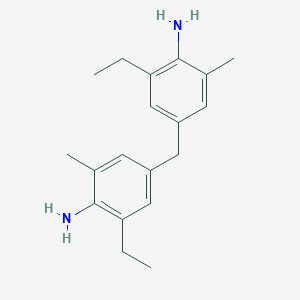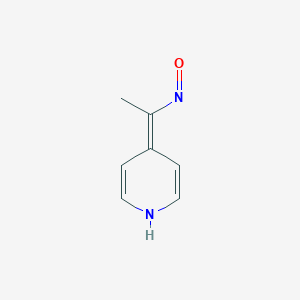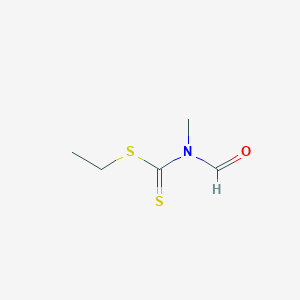
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine, commonly known as DDNP, is a chemical compound that has been widely studied for its explosive properties. DDNP is a highly sensitive explosive that has been used in various applications, including military and industrial uses.
Mécanisme D'action
DDNP is a highly sensitive explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The mechanism of action of DDNP involves the release of energy in the form of heat and gas, which leads to an explosion. The decomposition of DDNP is a complex process that involves the formation of various intermediate products.
Biochemical and Physiological Effects:
DDNP has been shown to have toxic effects on the body, including damage to the liver, kidneys, and nervous system. DDNP has also been shown to have mutagenic and carcinogenic properties. DDNP exposure can lead to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DDNP is a highly sensitive explosive that has several advantages and limitations for lab experiments. One advantage of DDNP is its high sensitivity, which allows for the detection of small amounts of explosives. However, the high sensitivity of DDNP also poses a safety risk, and precautions must be taken when working with the compound. Another limitation of DDNP is its instability, which makes it difficult to store and transport.
Orientations Futures
There are several future directions for the study of DDNP. One direction is the development of new synthesis methods that improve the yield and purity of the compound. Another direction is the study of the biomedical applications of DDNP, including its use as a diagnostic tool and drug delivery system. Additionally, research can be conducted to explore the environmental impact of DDNP and its potential as a renewable energy source.
In conclusion, DDNP is a highly sensitive explosive that has been extensively studied for its military and industrial applications. Recent research has focused on the biomedical applications of DDNP, including its potential as a diagnostic tool and drug delivery system. DDNP has toxic effects on the body, and precautions must be taken when working with the compound. Future research can explore new synthesis methods, biomedical applications, and environmental impact of DDNP.
Méthodes De Synthèse
DDNP can be synthesized by reacting 2,4-dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine. This reaction produces a yellow crystalline powder that is highly sensitive and explosive. The synthesis method of DDNP has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DDNP has been widely studied for its explosive properties, and its applications in military and industrial uses. However, recent research has focused on the use of DDNP in biomedical applications. DDNP has been shown to have potential as a diagnostic tool for cancer and other diseases. DDNP can be used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) scans. DDNP has also been studied for its potential as a drug delivery system for cancer treatment.
Propriétés
Numéro CAS |
107638-88-0 |
|---|---|
Nom du produit |
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine |
Formule moléculaire |
C15H15Cl4N5O4 |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2,2-dichloroethyl)ethanamine;2,4-dinitro-3-phenylpentanedinitrile |
InChI |
InChI=1S/C11H8N4O4.C4H7Cl4N/c12-6-9(14(16)17)11(10(7-13)15(18)19)8-4-2-1-3-5-8;5-3(6)1-9-2-4(7)8/h1-5,9-11H;3-4,9H,1-2H2 |
Clé InChI |
BDJHKCVPYSNTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl |
Synonymes |
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichlor oethyl)ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)






